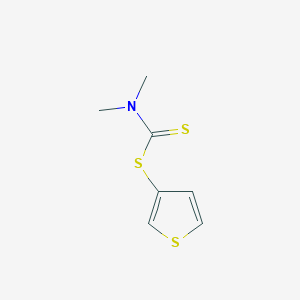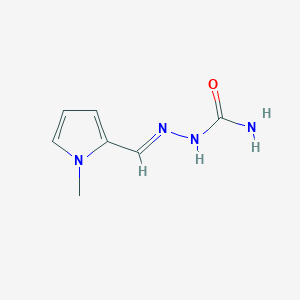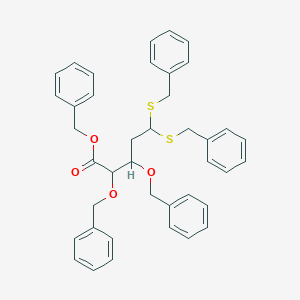
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CFPP possesses several unique properties that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess several pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS). Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess antioxidant properties and to increase the levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine possesses several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine is also highly soluble in water, which makes it ideal for in vitro studies. However, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine also possesses several limitations for lab experiments. It has been shown to possess cytotoxic effects at high concentrations, which limits its potential applications in vivo. Furthermore, 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has been shown to possess low bioavailability, which may limit its potential applications in drug development.
Zukünftige Richtungen
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine has several potential future directions for research. It has been shown to possess several pharmacological properties that make it a promising candidate for drug development. Future research could focus on improving the bioavailability of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine and developing novel formulations that can enhance its therapeutic efficacy. Furthermore, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on studying the potential applications of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine in combination with other drugs for the treatment of various diseases.
Synthesemethoden
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-furoic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(2-furoyl)-4-chlorobenzoyl chloride. The next step involves the reaction of this intermediate with piperazine in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-3-12(4-6-13)15(20)18-7-9-19(10-8-18)16(21)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJZLNHSDXZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Dibromodithieno[3,4-b:3,2-d]pyridine](/img/structure/B429068.png)
![tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate](/img/structure/B429070.png)
![5-(2-Methoxy-2-oxoethyl)dithieno[2,3-b:3,4-d]pyridin-5-ium](/img/structure/B429071.png)
![9-Bromothieno[2,3-c][1,5]naphthyridine](/img/structure/B429072.png)

![Thieno[3,4-c][1,5]naphthyridine 1-oxide](/img/structure/B429075.png)